Bromopentacarbonylmanganese(I)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

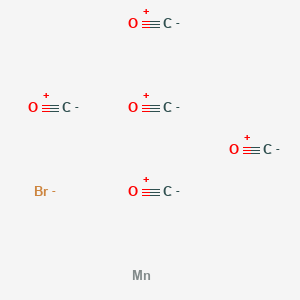

Bromopentacarbonylmanganese(I) is a metal complex composed of bromide and pentacarbonylmanganese . This low-valent metal complex features a metal-carbon bond order of three, and is a potent reducing agent . It is used in the formation of (eta 6 -arene)tricarbonylmanganese (I) by reacting with arene (arene= hexamethyl benzene, 1,2,4,5-tetramethyl benzene, mesitylene, p-xylene and toluene) in the presence of silver salt .

Synthesis Analysis

Bromopentacarbonylmanganese(I) is employed as a catalyst in organic synthesis, as a reducing agent in metal-catalyzed reactions, and as a reagent in the synthesis of metal-organic frameworks .Molecular Structure Analysis

The molecular formula of Bromopentacarbonylmanganese(I) is C5BrMnO5 . The SMILES string representation is[Mn]Br. [C-]# [O+]. [C-]# [O+]. [C-]# [O+]. [C-]# [O+]. [C-]# [O+] . Chemical Reactions Analysis

Bromopentacarbonylmanganese(I) is used in the formation of (eta6-arene)tricarbonylmanganese (I) by reacting with arene (arene= hexamethyl benzene, 1,2,4,5-tetramethyl benzene, mesitylene, p-xylene and toluene) in the presence of silver salt .Physical And Chemical Properties Analysis

Bromopentacarbonylmanganese(I) appears as orange to dark orange crystals or powder . It has a molecular weight of 274.89 g/mol . The storage temperature is 2-8°C .Scientific Research Applications

Catalyst in Chemical Reactions

Manganese pentacarbonyl bromide is often used as a catalyst in various chemical reactions . It’s a powerful reagent that can facilitate a wide range of chemical transformations, making it a valuable tool in the field of synthetic chemistry .

Quantum Computing

Interestingly, Manganese pentacarbonyl bromide has been identified as a potential candidate for a molecular qubit system operated in the infrared regime . This means it could play a crucial role in the development of quantum computers, which are expected to revolutionize computing by performing calculations much faster than current technology .

Infrared Spectroscopy

Due to its unique vibrational modes, Manganese pentacarbonyl bromide is a promising candidate in the mid-infrared (IR) frequency range to connect theory and experiment . This makes it useful in infrared spectroscopy, a technique used to study and identify substances based on how they absorb and emit infrared light .

Density Functional Theory Studies

Manganese pentacarbonyl bromide is also used in studies involving density functional theory . This computational quantum mechanical modelling method is used to investigate the electronic structure of many-body systems, especially atoms, molecules, and the condensed phases .

Transition Metal Research

As a transition metal compound, Manganese pentacarbonyl bromide is used in research related to transition metals . Transition metals are elements that form compounds with a wide range of properties and are often involved in electron transfer processes .

Biomimetic Asymmetric Reduction

Manganese pentacarbonyl bromide has been used as a regeneration catalyst in the biomimetic asymmetric reduction of imines, including quinolone, benzothiazinone, and benzoxazinone . This provides high yields and enantioselectivity of chiral amines .

Safety and Hazards

Bromopentacarbonylmanganese(I) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area . In case of exposure, one should immediately call a poison center or doctor .

Mechanism of Action

Manganese pentacarbonyl bromide, also known as Bromopentacarbonylmanganese(I), is an organomanganese compound with the formula BrMn(CO)5 . This bright orange solid is a precursor to other manganese complexes .

Target of Action

The primary targets of Manganese pentacarbonyl bromide are various donor ligands (L). The complex undergoes substitution by these ligands to give derivatives of the type BrMn(CO)3L2 .

Mode of Action

The compound interacts with its targets through a process of substitution. It replaces the ligands in the target molecule, resulting in the formation of new complexes .

Biochemical Pathways

It’s known that the compound is used as a catalyst in the reduction of levulinic acid (la) to methyltetrahydrofuran (mthf) and the reductive amination of la to n-substituted pyrrolidines .

Result of Action

As a catalyst, Manganese pentacarbonyl bromide facilitates chemical reactions without being consumed in the process. In the case of the reduction of levulinic acid, it helps produce methyltetrahydrofuran and N-substituted pyrrolidines .

properties

IUPAC Name |

carbon monoxide;manganese;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZKKJCQVRJPQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrMnO5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese pentacarbonyl bromide | |

Q & A

Q1: How does bromopentacarbonylmanganese(I) interact with other molecules, and what are the typical reaction outcomes?

A1: Bromopentacarbonylmanganese(I) is a versatile organometallic compound known to undergo ligand substitution reactions. For instance, it readily reacts with phosphine ligands, like dimethylphenylphosphine, by replacing one or more carbonyl (CO) groups. [, ] This reactivity stems from the labile nature of the carbonyl ligands and the ability of manganese to accommodate different coordination numbers. Additionally, it can react with anhydrous hydrazine, leading to the formation of isocyanate complexes through nitrogen-containing ligand incorporation. []

Q2: What is the typical synthetic route to obtain bromopentacarbonylmanganese(I) and its derivative complexes?

A2: Bromopentacarbonylmanganese(I) can be used as a precursor for synthesizing various manganese complexes. It reacts with dimethylphenylphosphine under photochemical conditions to form bromotricarbonylbis(dimethylphenylphosphine)manganese(I). [] This complex further reacts with anhydrous hydrazine or other ligands like triphenylphosphine, yielding diverse manganese complexes with varying coordination spheres and functionalities. [, ]

Q3: What spectroscopic techniques are typically used to characterize bromopentacarbonylmanganese(I) and its derivative complexes?

A3: Several spectroscopic techniques are employed to characterize bromopentacarbonylmanganese(I) and its derivatives. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl ligands, with the stretching frequencies of CO bonds (ν(CO)) providing insights into the electronic environment of the metal center and the nature of other ligands present. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and phosphorus (31P) NMR, helps determine the structure and stereochemistry of complexes containing phosphine ligands. [] Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation patterns, providing further structural information. []

Q4: Can you provide an example of bromopentacarbonylmanganese(I) acting as a catalyst in organic synthesis?

A4: Bromopentacarbonylmanganese(I) can be employed as a catalyst in the N-alkylation of amines with alcohols through a hydrogen autotransfer strategy. [] This reaction offers a practical method for synthesizing various secondary amines, including those with aromatic, heteroaromatic, and aliphatic structures. The catalytic system utilizes readily available and inexpensive manganese sources like bromopentacarbonylmanganese(I) or manganese(II) chloride, along with triphenylphosphine as a ligand, highlighting its potential for sustainable and cost-effective organic synthesis. []

Q5: Are there any studies investigating the coordination behavior of bromopentacarbonylmanganese(I) with specific ligands?

A5: Yes, research has investigated the coordination behavior of bromopentacarbonylmanganese(I) with tripodal P3-nSn ligands (where n = 0-3). [, ] These studies focused on understanding the impact of incorporating thioether (S) sites into the ligands on their coordination properties with the manganese center. Such investigations provide valuable insights into designing ligands with tailored electronic and steric properties, potentially leading to improved catalytic systems or materials with specific applications. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)